molecular formula C22H23NO B14485535 [1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone CAS No. 64600-17-5

[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone

Cat. No.: B14485535
CAS No.: 64600-17-5
M. Wt: 317.4 g/mol
InChI Key: HAWYYZVGOUIBAZ-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone is a complex organic compound that belongs to the class of linear diarylheptanoids. This compound is characterized by its unique bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system and an aziridine ring. The presence of these rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone involves several steps, typically starting with the preparation of the bicyclo[2.2.1]heptane core. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space.

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone undergoes various types of chemical reactions, including:

  • Oxidation : This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
  • Substitution : This reaction involves the replacement of one atom or group of atoms with another. Halogenation and nitration are common examples, using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone has a wide range of scientific research applications:

  • Chemistry : It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds.
  • Biology : The compound’s interactions with biological molecules make it useful in studying biochemical pathways and mechanisms.
  • Medicine : It has potential applications in drug development, particularly in the design of new therapeutic agents.
  • Industry : The compound’s properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways involved can vary, but typically include binding to proteins or nucleic acids, altering their function and activity.

Comparison with Similar Compounds

Similar compounds to 1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone include other linear diarylheptanoids and bicyclic structures such as:

These compounds share structural similarities but differ in their functional groups and specific chemical properties, which can lead to different reactivity and applications. The uniqueness of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl

Properties

CAS No.

64600-17-5

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

[1-(2-bicyclo[2.2.1]heptanyl)-3-phenylaziridin-2-yl]-phenylmethanone

InChI

InChI=1S/C22H23NO/c24-22(17-9-5-2-6-10-17)21-20(16-7-3-1-4-8-16)23(21)19-14-15-11-12-18(19)13-15/h1-10,15,18-21H,11-14H2

InChI Key

HAWYYZVGOUIBAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3C(C3C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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